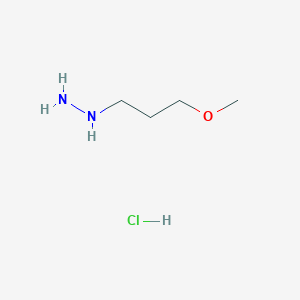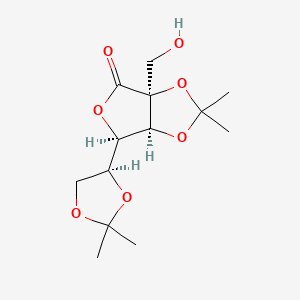![molecular formula C14H19NO4S B1434092 1-[(3-甲基苄基)磺酰基]哌啶-4-羧酸 CAS No. 1858240-99-9](/img/structure/B1434092.png)
1-[(3-甲基苄基)磺酰基]哌啶-4-羧酸
描述
“1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
磺酰胺衍生物在药物化学中的应用
磺酰胺衍生物由于其抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性,在生物活性物质的开发中至关重要。磺酰胺的合成相对简单,可以产生各种各样的衍生物。这种多功能性突出了磺酰胺基团在规划和开发生物活性物质和潜在药物应用中的重要性 (Azevedo-Barbosa 等人,2020)。
合成方法和新化合物
对含氨基苯磺酰胺的环状化合物的合成和表征的研究表明了磺酰胺衍生物在药物应用中的持续兴趣。基于磺酰胺结构的新型多杂环化合物和多功能环炔剂的开发表明了利用磺酰胺或磺酰胺基部分发现功能性分子和药物的潜力 (Kaneda,2020)。
分析和环境应用
磺酰胺化合物不仅在制药工业中很重要,在分析化学和环境科学中也很重要。例如,用于测定抗氧化活性的分析方法,包括基于磺酰胺衍生物的分析方法,在从食品工程到药学等各个领域发挥着至关重要的作用 (Munteanu 和 Apetrei,2021)。此外,多氟烷基化学物质的环境降解(磺酰胺衍生物可能在其中发挥作用)是一个重要的研究领域,因为这些化合物具有毒理学方面的担忧 (Liu 和 Mejia Avendaño,2013)。
作用机制
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
Piperidine derivatives have been found to play significant roles in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
生化分析
Biochemical Properties
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with GABA_A receptors, acting as a partial agonist . This interaction modulates the receptor’s activity, potentially affecting neurotransmission and other related processes.
Cellular Effects
The effects of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various cell types, including neurons and immune cells. By interacting with GABA_A receptors, it can alter neurotransmission, potentially impacting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to GABA_A receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for understanding the compound’s potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic uses .
Dosage Effects in Animal Models
The effects of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular function. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic uses .
Transport and Distribution
The transport and distribution of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms is important for optimizing its use in therapeutic applications .
Subcellular Localization
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic uses .
属性
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUWNPDUMAEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166684 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858240-99-9 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

![6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1434014.png)


![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)







